

Application Notes and Protocols for Flow Cytometry Analysis Using UAMC-1110

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **UAMC-1110**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in flow cytometry-based assays. The following sections detail methods for assessing the impact of FAP inhibition on the cell cycle and apoptosis, providing valuable tools for cancer research and drug development.

Introduction to UAMC-1110

UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1] FAP is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers, where it plays a crucial role in tumor growth, invasion, and metastasis.[2][3] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in the remodeling of the extracellular matrix and the activation of key signaling pathways that promote tumorigenesis.[2][4] **UAMC-1110** allows for the specific interrogation of FAP's role in various cellular processes.

Application Note 1: Cell Cycle Analysis of FAP-Expressing Cells Treated with UAMC-1110

This protocol describes a method to analyze the effect of FAP inhibition by **UAMC-1110** on the cell cycle distribution of FAP-expressing cancer cells or cancer-associated fibroblasts (CAFs).

Inhibition of FAP has been shown to induce cell cycle arrest in certain cancer models, making this a valuable assay for assessing the anti-proliferative potential of **UAMC-1110**.^[2]

Experimental Protocol

1. Cell Culture and Treatment:

- Culture FAP-expressing cells (e.g., HT-1080 fibrosarcoma, or primary CAFs) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **UAMC-1110** (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

2. Cell Harvesting and Fixation:

- Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
- Resuspend the pellet in 1 ml of ice-cold PBS.
- While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

3. Staining and Flow Cytometry Analysis:

- Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet with PBS.
- Resuspend the cell pellet in 500 µl of a staining solution containing Propidium Iodide (PI) (50 µg/ml) and RNase A (100 µg/ml) in PBS.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect data for at least 10,000 events per sample.

Data Presentation

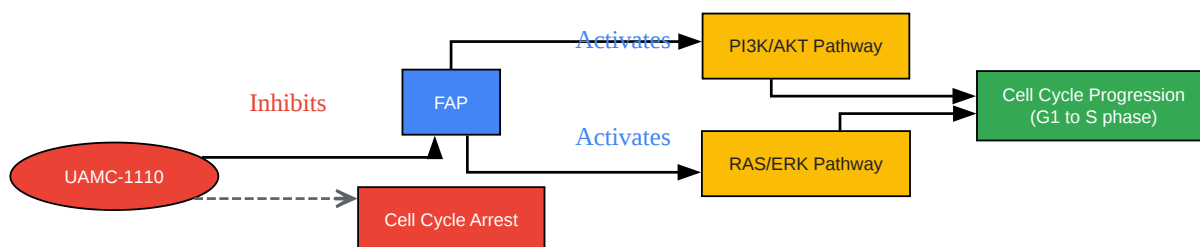
The data can be presented in a histogram showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The percentage of cells in each phase should be quantified using cell cycle analysis software.

Table 1: Effect of **UAMC-1110** on Cell Cycle Distribution

Treatment Concentration	% Cells in G0/G1	% Cells in S Phase	% Cells in G2/M
Vehicle Control (DMSO)	55.2 ± 3.1	30.5 ± 2.5	14.3 ± 1.8
UAMC-1110 (1 nM)	58.1 ± 2.9	28.9 ± 2.2	13.0 ± 1.5
UAMC-1110 (10 nM)	65.7 ± 3.5	22.1 ± 1.9	12.2 ± 1.3
UAMC-1110 (100 nM)	72.3 ± 4.2	15.4 ± 1.7	12.3 ± 1.4
UAMC-1110 (1 µM)	78.9 ± 4.8	10.2 ± 1.5	10.9 ± 1.2

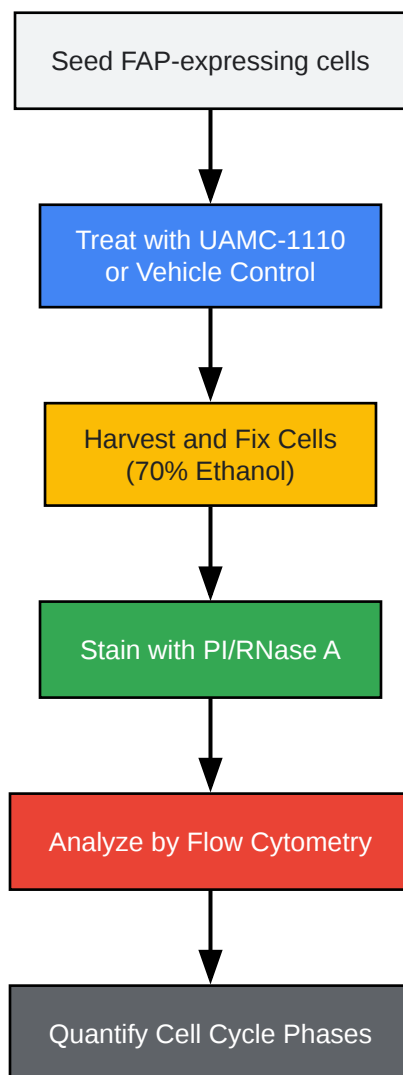
Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Workflow Diagrams



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Caption: FAP signaling pathway influencing cell cycle progression.



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Caption: Experimental workflow for cell cycle analysis.

Application Note 2: Apoptosis Assay of FAP-Expressing Cells Treated with UAMC-1110

This protocol outlines a method to determine if inhibition of FAP by **UAMC-1110** induces apoptosis in FAP-expressing cells. FAP has been implicated in the regulation of apoptosis, and its inhibition may sensitize cancer cells to programmed cell death.^{[5][6]} This assay utilizes

Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol

1. Cell Culture and Treatment:

- Culture FAP-expressing cells in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **UAMC-1110** (e.g., 10 nM, 100 nM, 1 μ M, 10 μ M) or a vehicle control (DMSO) for 48-72 hours. A positive control for apoptosis (e.g., staurosporine) should be included.

2. Cell Harvesting and Staining:

- Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/ml.
- Add 5 μ l of FITC-conjugated Annexin V and 5 μ l of Propidium Iodide (PI, 50 μ g/ml) to 100 μ l of the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Add 400 μ l of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer within one hour of staining.
- Use a 488 nm laser for excitation and collect FITC fluorescence (typically FL1) and PI fluorescence (typically FL2 or FL3).
- Compensate for spectral overlap between the FITC and PI channels.

- Collect data for at least 10,000 events per sample.

Data Presentation

The data is typically presented as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. This allows for the quantification of four cell populations:

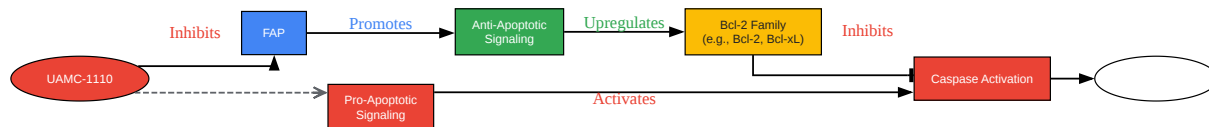
- Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
- Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
- Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

Table 2: Effect of **UAMC-1110** on Apoptosis Induction

Treatment Concentration	% Viable Cells	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)	92.5 ± 2.8	3.1 ± 0.9	4.4 ± 1.2
UAMC-1110 (10 nM)	89.8 ± 3.1	4.5 ± 1.1	5.7 ± 1.5
UAMC-1110 (100 nM)	82.3 ± 4.5	9.8 ± 2.1	7.9 ± 1.8
UAMC-1110 (1 µM)	70.1 ± 5.2	18.7 ± 3.3	11.2 ± 2.5
UAMC-1110 (10 µM)	55.6 ± 6.1	29.5 ± 4.7	14.9 ± 3.1
Staurosporine (1 µM)	15.2 ± 3.9	45.3 ± 5.8	39.5 ± 6.2

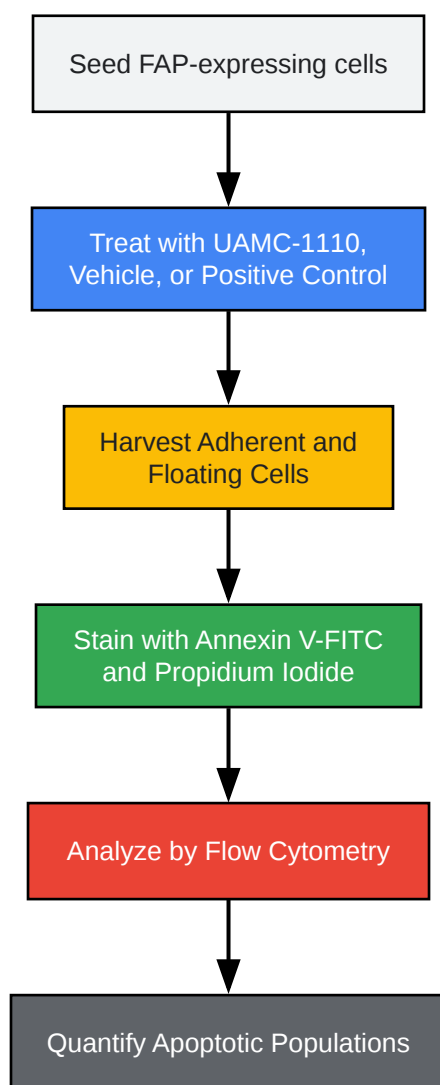
Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Workflow Diagrams



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Caption: FAP signaling in the regulation of apoptosis.



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Caption: Experimental workflow for apoptosis analysis.

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